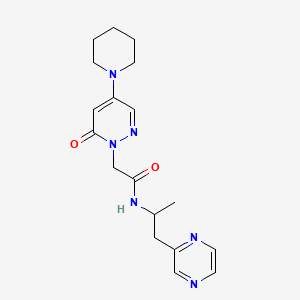![molecular formula C17H18ClN3O4S B6125075 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B6125075.png)
1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a complex organic compound with the molecular formula C₁₇H₁₈ClN₃O₄S This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-nitrobenzyl group
Vorbereitungsmethoden
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 1-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 3-nitrobenzyl chloride under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and basic conditions for substitution reactions. Major products formed from these reactions include the corresponding amine derivatives and substituted piperazines .
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with histamine H₁ receptors, which play a role in allergic reactions. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzhydryl)piperazine: This compound has a similar piperazine ring but lacks the nitro group, making it less reactive in certain chemical reactions.
1-[(4-Chlorophenyl)phenylmethyl]piperazine:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-4-6-17(7-5-15)26(24,25)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(22)23/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFPTTWGUUFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6124994.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B6125019.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6125026.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B6125045.png)
![5-methyl-2-{[3-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B6125050.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6125055.png)
![N-[(3-chlorophenyl)methyl]-3-[1-(6-methylpyridine-2-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6125057.png)
![1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6125069.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6125083.png)
![1-[(2,3-difluorophenyl)methyl]-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one](/img/structure/B6125090.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125095.png)
![2-(2-chlorobenzyl)-4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B6125101.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125114.png)

